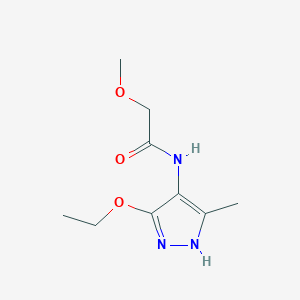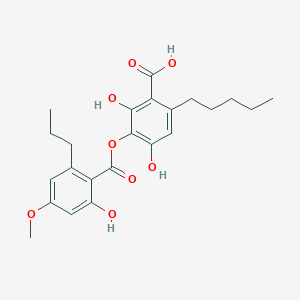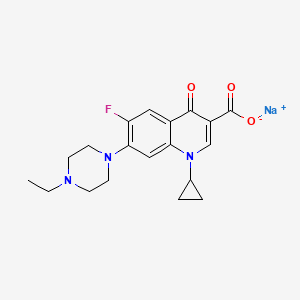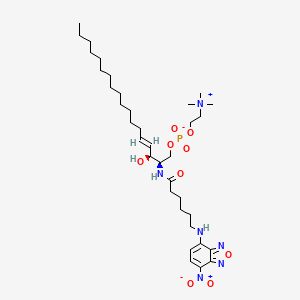
Thymolindophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymolindophenol is a chemical compound known for its distinctive properties and applications in various scientific fields. It is a derivative of thymol, a monoterpene phenol found in thyme oil, and indophenol, a synthetic dye. This compound is often used as an indicator in redox titrations due to its ability to change color based on the oxidation state of the solution.
準備方法
Synthetic Routes and Reaction Conditions: Thymolindophenol can be synthesized through a series of chemical reactions involving thymol and indophenol. The process typically involves the nitration of thymol to produce nitrothymol, followed by a reduction step to convert nitrothymol to aminothymol. The aminothymol is then coupled with indophenol under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions: Thymolindophenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which is the basis for its use as a redox indicator.
Reduction: The compound can be reduced back to its original state after oxidation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution Reactions: Various reagents, including halogens and acids, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxidized derivatives, while reduction leads to the regeneration of the original compound.
科学的研究の応用
Thymolindophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in titrations to determine the concentration of oxidizing or reducing agents.
Biology: Employed in biochemical assays to study redox reactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments, as well as in quality control processes in various manufacturing sectors.
作用機序
The mechanism of action of thymolindophenol involves its ability to undergo reversible redox reactions. The compound changes color based on its oxidation state, which is influenced by the presence of oxidizing or reducing agents. This property makes it an effective indicator in various chemical and biochemical assays. The molecular targets and pathways involved in its action include electron transfer processes and interactions with reactive oxygen species.
類似化合物との比較
Thymolindophenol can be compared with other similar compounds, such as:
Thymol Blue: Another redox indicator with similar properties but different color change ranges.
Indophenol Blue: A synthetic dye used in similar applications but with distinct chemical properties.
Methylene Blue: A redox indicator and dye with broader applications in medicine and biology.
Uniqueness: this compound is unique due to its specific color change properties and its ability to act as both an oxidizing and reducing agent. This versatility makes it valuable in a wide range of scientific and industrial applications.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can effectively utilize this compound in their work.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H17NO2/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12/h4-10,19H,1-3H3 |
InChIキー |
VMALKKWZDTZFCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)


![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)

![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)


